3-Oxetanemethanol, 3-(1-aminoethyl)-
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Overview
Description
3-Oxetanemethanol, 3-(1-aminoethyl)- is a chemical compound with the molecular formula C6H13NO2. It is characterized by the presence of an oxetane ring, a hydroxymethyl group, and an aminoethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxetanemethanol, 3-(1-aminoethyl)- typically involves the reaction of oxetane derivatives with aminoethyl compounds under controlled conditions. One common method includes the use of oxetane-3-carboxylic acid as a starting material, which is then reacted with aminoethyl alcohol in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of 3-Oxetanemethanol, 3-(1-aminoethyl)- may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Oxetanemethanol, 3-(1-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted oxetane derivatives.
Scientific Research Applications
3-Oxetanemethanol, 3-(1-aminoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-Oxetanemethanol, 3-(1-aminoethyl)- involves its interaction with specific molecular targets and pathways. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-oxetanemethanol: Similar structure but with an ethyl group instead of an aminoethyl group.
3-Methyl-3-oxetanemethanol: Contains a methyl group instead of an aminoethyl group.
Uniqueness
3-Oxetanemethanol, 3-(1-aminoethyl)- is unique due to the presence of both an oxetane ring and an aminoethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[3-(1-aminoethyl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5(7)6(2-8)3-9-4-6/h5,8H,2-4,7H2,1H3 |
InChI Key |
SSPJPOFGKLHYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(COC1)CO)N |
Origin of Product |
United States |
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